molecular formula C₁₈H₁₅D₇O₂ B1160899 Estrone-d7

Estrone-d7

Cat. No.: B1160899
M. Wt: 277.41
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone-d7 (C₁₈H₁₅D₇O₂; molecular weight: 277.41 g/mol) is a deuterium-labeled analog of estrone, a natural estrogen hormone. It is synthesized by replacing seven hydrogen atoms with deuterium at specific positions, enhancing its utility in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). As a stable isotope-labeled internal standard, this compound minimizes experimental variability by compensating for matrix effects and instrument fluctuations, ensuring precise quantification of endogenous estrone in biological samples .

Properties

Molecular Formula

C₁₈H₁₅D₇O₂

Molecular Weight

277.41

Synonyms

3-Hydroxyestra-1,3,5(10)-trien-17-one-d7;  (+)-Estrone-d7; 1,3,5(10)-Estratrien-3-ol-17-one-d7;  3-Hydroxy-17-keto-estra-1,3,5-triene-d7;  Aquacrine-d7;  Crinovaryl-d7;  Cristallovar-d7;  Crystogen-d7;  WAY 164397-d7;  Wynestron-d7;  Ethinyl Estradiol Impurity

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling and Structural Variations

Deuterated and carbon-13-labeled estrone derivatives are widely used in pharmacokinetic and metabolic studies. Key comparisons include:

Compound Name Isotope Type Substitutions Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
Estrone-d7 Deuterium 7 H → D C₁₈H₁₅D₇O₂ 277.41 Not Available LC-MS internal standard
Estrone-d2 Deuterium 2 H → D C₁₈H₂₀D₂O₂ 272.39 Not Available Metabolic tracer studies
Estrone-[2,3,4-¹³C₃] Carbon-13 3 ¹²C → ¹³C C₁₅¹³C₃H₂₂O₂ 272.35 1241684-29-6 Isotope dilution mass spectrometry
Cholesterol-d6 Deuterium 6 H → D C₂₇H₃₈D₆O 392.66 92543-08-3 Lipid metabolism studies

Key Observations :

  • Deuterium vs. Carbon-13: Deuterium-labeled compounds like this compound are preferred in LC-MS due to minimal chromatographic retention time shifts compared to non-deuterated analogs. In contrast, carbon-13-labeled compounds (e.g., Estrone-[13C3]) exhibit near-identical chemical behavior to unlabeled estrone, making them ideal for isotope dilution assays but costlier to synthesize .
  • Degree of Substitution : Higher deuteration (e.g., this compound vs. Estrone-d2) improves mass spectral differentiation from the native compound, reducing background interference in complex matrices .

Analytical Performance

  • Chromatographic Behavior : this compound shows a slight retention time shift (~0.1–0.3 min) compared to estrone in reversed-phase HPLC, whereas Estrone-[13C3] co-elutes with the native compound. This property makes this compound easier to distinguish in multiplexed assays .
  • Mass Spectral Resolution : The 7 Da mass difference in this compound allows clear separation in MS detectors, whereas Estrone-[13C3] introduces a 3 Da shift, which may overlap with other metabolites in low-resolution instruments .

Research Findings and Limitations

  • A 2024 study demonstrated that this compound improved inter-laboratory reproducibility in estrone quantification (CV < 5%) compared to non-isotopic methods .

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